Benzyl benzylcarbamate

Vue d'ensemble

Description

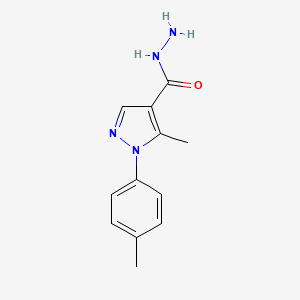

Benzyl benzylcarbamate is a compound with the molecular formula C15H15NO2 . It can be considered as a benzyloxycarbonyl (otherwise known as carbobenzyloxy, Cbz or Z) protecting group for amino groups .

Synthesis Analysis

Benzyl carbamate is produced from benzyl chloroformate with ammonia . It is used as a reagent for the nucleophilic introduction of an amino-protected group . A synthesis of acyl azides in various continuous flow systems is reported . The acyl azide may be subsequently reacted with appropriate nucleophiles to prepare amines, carbamates, and amides within a fully integrated multi-step process in high yields .Molecular Structure Analysis

The molecular weight of Benzyl benzylcarbamate is 241.28 g/mol . The InChIKey is ILKFHZRKLTWFKR-UHFFFAOYSA-N . The canonical SMILES is C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 .Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical And Chemical Properties Analysis

Benzyl benzylcarbamate has a molecular weight of 241.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 5 . The exact mass is 241.110278721 g/mol . The topological polar surface area is 38.3 Ų . It has a heavy atom count of 18 .Applications De Recherche Scientifique

Supramolecular Chemistry Applications

- Benzene-1,3,5-tricarboxamides (BTAs) , chemically related to benzylcarbamates, have shown significant importance across various scientific disciplines since their first synthesis in 1915. Their simple structure and self-assembly behavior into nanometer-sized rod-like structures stabilized by threefold H-bonding have led to applications in nanotechnology, polymer processing, and biomedical applications. The multivalent nature of BTAs drives their biomedical applications, marking the first commercial emergence of BTAs with a promising future in adaptable applications (Cantekin, de Greef, & Palmans, 2012).

Biomedical Field Applications

- Benzofuran derivatives , structurally distinct but relevant due to their bioactivity spectrum, have strong anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The discovery of novel benzofuran compounds with anti-hepatitis C virus activity highlights their potential as therapeutic drugs. Innovative methods for constructing benzofuran rings have been developed, contributing to the synthesis of complex benzofuran compounds for potential natural drug leads (Miao et al., 2019).

Antimicrobial Agents

- Benzofuran and its derivatives have been identified as suitable structures for antimicrobial agents. Existing widely in natural and synthetic compounds, benzofuran derivatives have shown a wide range of biological and pharmacological applications. Some derivatives have been used in treating skin diseases such as cancer or psoriasis, indicating benzofuran's unique structural features and biological activities making it a privileged structure in drug discovery (Hiremathad et al., 2015).

Material Science Applications

- Benzalkonium Chlorides (BACs) , though not benzylcarbamates, are related through their broad-spectrum antimicrobial properties. BACs' widespread applications against bacteria, fungi, and viruses have led to their use in consumer products, creating environments that favor microbial phenotypes potentially cross-resistant to various compounds. This review underscores the potential risks and regulatory considerations associated with the ubiquitous use of BACs, highlighting the balance between benefits and risks in their application (Pereira & Tagkopoulos, 2019).

Safety And Hazards

Orientations Futures

Benzyl carbamate is a versatile compound with a wide range of applications in medicinal chemistry. It is used as a peptide bond surrogate due to its chemical stability and capability to permeate cell membranes . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery .

Propriétés

IUPAC Name |

benzyl N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(16-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKFHZRKLTWFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406862 | |

| Record name | benzyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl benzylcarbamate | |

CAS RN |

39896-97-4 | |

| Record name | benzyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1351897.png)

![[(2-Isothiocyanatoethyl)thio]benzene](/img/structure/B1351909.png)

![Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1351920.png)

![3-acetyl-2-[(E)-(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B1351926.png)

![2-[(E)-(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1351933.png)